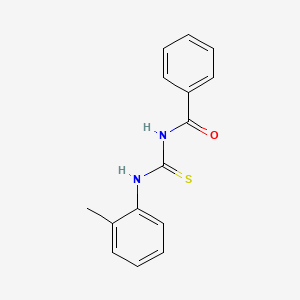

3-Benzoyl-1-(o-tolyl)-2-thiourea

Description

Structure

3D Structure

Properties

CAS No. |

4949-88-6 |

|---|---|

Molecular Formula |

C15H14N2OS |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

N-[(2-methylphenyl)carbamothioyl]benzamide |

InChI |

InChI=1S/C15H14N2OS/c1-11-7-5-6-10-13(11)16-15(19)17-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H2,16,17,18,19) |

InChI Key |

LTGMLAWCHYYTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry

General Synthetic Routes for Aroyl Thioureas

The primary and most widely adopted method for synthesizing aroyl thioureas involves the reaction of an aroyl isothiocyanate with a primary or secondary amine. conicet.gov.ar This versatile reaction allows for the introduction of diverse substituents on the thiourea (B124793) backbone.

The cornerstone of aroyl thiourea synthesis is the generation of an aroyl isothiocyanate intermediate. This is typically achieved by reacting an aroyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile. conicet.gov.arnih.gov The resulting aroyl isothiocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the acyl group. arkat-usa.org

The subsequent step involves the nucleophilic addition of an amine to the carbon atom of the isothiocyanate group. nih.gov This reaction is generally efficient and proceeds under mild conditions, often at room temperature. chemicalbook.com The general reaction scheme is depicted below:

Scheme 1: General Synthesis of Aroyl Thioureas via Isothiocyanate Intermediate

C₆H₅-CO-NCS + o-CH₃-C₆H₄-NH₂ → C₆H₅-CO-NH-CS-NH-C₆H₄-CH₃

Advanced Purification and Isolation Techniques for Research-Grade Purity

The attainment of research-grade purity for 3-Benzoyl-1-(o-tolyl)-2-thiourea is crucial for its accurate characterization and for studying its chemical and biological properties. Following the initial synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Therefore, advanced purification and isolation techniques are employed to achieve a high degree of purity.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds like this compound. The principle of this method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.

The selection of an appropriate solvent system is critical for successful recrystallization. For benzoylthiourea (B1224501) derivatives, various solvents and solvent systems have been reported to be effective. Common solvents include ethanol (B145695), acetone, and dichloromethane. nih.gov In some instances, a mixture of solvents, such as ethanol/dichloromethane, is used to achieve optimal solubility characteristics. nih.gov The process typically involves dissolving the crude solid in the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and subsequently dried, often under vacuum. nih.govnih.gov For similar compounds, recrystallization from ethanol has been shown to yield X-ray quality single crystals. nih.gov

Chromatographic Methods , while not as commonly detailed for this specific compound in the available literature, represent a powerful set of techniques for achieving high purity, especially when dealing with complex mixtures or for isolating minor components. Column chromatography is a standard method where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates based on their differential adsorption to the stationary phase, allowing for their separation.

For thiourea derivatives, the choice of the mobile phase is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A typical solvent system could be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), with the ratio adjusted to achieve good separation.

The following table summarizes the key aspects of these purification techniques:

| Purification Technique | Principle | Common Solvents/Mobile Phases | Key Considerations |

| Recrystallization | Difference in solubility at varying temperatures | Ethanol, Acetone, Dichloromethane, Ethanol/Dichloromethane mixture nih.gov | Solvent selection is crucial for yield and purity. Slow cooling promotes the formation of larger, purer crystals. |

| Column Chromatography | Differential adsorption of components onto a stationary phase | Hexane/Ethyl acetate mixtures (typical for thiourea derivatives) | Choice of stationary and mobile phases is critical. TLC is often used for method development. |

Once the purification process is complete, the purity of the this compound sample must be assessed and validated. This is accomplished using a combination of spectroscopic and analytical methods.

Spectroscopic Techniques are invaluable for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms, respectively. The absence of signals corresponding to impurities is a strong indicator of purity. researchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O (carbonyl) and C=S (thiocarbonyl) groups. researchgate.netnih.gov A clean spectrum that matches the expected pattern confirms the compound's identity and lack of major impurities.

Mass Spectrometry (MS) : This technique provides information about the molecular weight of the compound, further confirming its identity.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the sample. The experimentally determined percentages are compared with the theoretically calculated values for the pure compound. A close match between the found and calculated values is a strong confirmation of purity. nih.gov

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound. researchgate.net Obtaining a crystal suitable for X-ray analysis is in itself an indication of high purity. The resulting structural data provides unambiguous proof of the compound's identity and conformation.

The table below outlines the common methods for purity assessment and the type of information they provide:

| Assessment Method | Information Provided | Typical Findings for Benzoylthioureas |

| ¹H and ¹³C NMR | Confirms molecular structure and detects proton and carbon-containing impurities. researchgate.net | Characteristic chemical shifts for aromatic, N-H, and carbonyl/thiocarbonyl groups. |

| FT-IR Spectroscopy | Identifies functional groups. researchgate.netnih.gov | Presence of characteristic absorption bands for N-H, C=O, and C=S bonds. |

| Elemental Analysis | Determines the elemental composition (%C, %H, %N, %S). nih.gov | Experimental values closely match the calculated theoretical values for the molecular formula. |

| Single-Crystal X-ray Diffraction | Provides the exact three-dimensional molecular structure. researchgate.net | Confirms bond lengths, bond angles, and overall molecular geometry. |

| Melting Point (m.p.) | A sharp and narrow melting point range is indicative of high purity. | A consistent melting point is a good preliminary check of purity. nih.gov |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of N-benzoyl-N'-arylthiourea derivatives provides valuable information about their structural integrity. For a closely related compound, 3-Benzoyl-1-(2-methoxyphenyl)thiourea, characteristic vibrational bands are observed that can be correlated to 3-Benzoyl-1-(o-tolyl)-2-thiourea. Key absorptions include ν(N-H) in the range of 3014-3270 cm⁻¹, a strong ν(C=O) band around 1672 cm⁻¹, and the ν(C=S) vibration appearing near 1240 cm⁻¹. nih.gov These bands confirm the presence of the amide and thiourea (B124793) moieties. The N-H stretching vibrations are typically observed as broad bands due to hydrogen bonding. The position of the C=O and C=S stretching bands provides insight into the electronic environment and potential intramolecular interactions, such as the formation of a pseudo-six-membered ring through an N-H···O hydrogen bond. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching, ν(N-H) | ~3270 | nih.gov |

| N-H (Thiourea) | Stretching, ν(N-H) | ~3014 | nih.gov |

| C=O (Benzoyl) | Stretching, ν(C=O) | ~1672 | nih.gov |

| C=S (Thiourea) | Stretching, ν(C=S) | ~1240 | nih.gov |

Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds. For thiourea and its derivatives, the C=S stretching vibration is a prominent feature in the Raman spectrum. The thione form of thiourea can be identified by its characteristic –C=S group signal. However, detecting the thiol form can be challenging due to the overlapping of the –S–H bond absorption with other bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. Based on the data for 3-Benzoyl-1-(2-methoxyphenyl)thiourea, the amide (CONH) and thiourea (CSNH) protons are anticipated to appear as singlets at approximately 12.85 ppm and 9.11 ppm, respectively. nih.gov The aromatic protons of the benzoyl and o-tolyl groups would resonate in the range of 6.96–7.91 ppm. nih.gov A singlet corresponding to the three protons of the o-tolyl methyl group is also expected. The significant downfield shift of the N-H protons is indicative of their involvement in intramolecular hydrogen bonding.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Reference |

| Amide NH | Singlet | ~12.85 | nih.gov |

| Thiourea NH | Singlet | ~9.11 | nih.gov |

| Aromatic Protons | Multiplet | 6.96–7.91 | nih.gov |

| Methyl Protons (o-tolyl) | Singlet | ~2.30 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) is predicted to have a chemical shift around 166.5 ppm, while the thiocarbonyl carbon (C=S) is expected at approximately 176.7 ppm, based on the analogous 3-Benzoyl-1-(2-methoxyphenyl)thiourea. nih.gov The carbons of the aromatic rings will appear in the typical downfield region of the spectrum. The methyl carbon of the o-tolyl group would be observed in the upfield region.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

| C=S (Thiocarbonyl) | ~176.7 | nih.gov |

| C=O (Carbonyl) | ~166.5 | nih.gov |

| Aromatic Carbons | 120.2–150.7 | nih.gov |

| Methyl Carbon (o-tolyl) | ~18.0 |

Electronic Absorption Spectroscopy

UV-Visible spectroscopy reveals information about the electronic transitions within a molecule. Benzoylthiourea (B1224501) derivatives typically exhibit absorption bands corresponding to π–π* and n–π* transitions. For a similar compound, N-(p-chlorophenyl)-N'-Benzoyl thiourea, absorption bands were observed at 258, 277, and 325 nm. uitm.edu.my The bands at lower wavelengths are generally assigned to π–π* transitions within the aromatic rings, while the band at the higher wavelength is attributed to n–π* transitions of the C=O and C=S chromophores. uitm.edu.my These transitions can be influenced by intermolecular charge transfer interactions between the aromatic moieties and the carbonyl and thiocarbonyl groups. uitm.edu.my

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or acetonitrile, reveals characteristic absorption bands that correspond to electronic transitions within the molecule. Generally, benzoylthiourea derivatives exhibit two principal absorption bands. nih.gov

The first, appearing at a shorter wavelength, is attributed to the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is characteristic of the conjugated system formed by the benzoyl and thiourea groups. For instance, studies on similar compounds, such as N-(pivaloyl)thiourea derivatives, have shown a maximum absorption (λmax) for this transition at approximately 230 nm. researchgate.net

The second absorption band, observed at a longer wavelength, is assigned to the n → π* transition. This involves the promotion of a non-bonding electron, typically from the sulfur or oxygen atom, to a π* antibonding orbital. In N-(pivaloyl)thiourea derivatives, this band is observed around 290 nm. researchgate.net The UV-Vis spectrum of a related compound, N-(phenylcarbamothioyl) benzamide, also displays these characteristic absorptions.

For a more specific comparison, the UV-Vis spectrum of N-(p-chlorophenyl)-N'-Benzoyl thiourea shows absorption bands at 258 nm and 277 nm, assigned to π–π* transitions, and a band at 325 nm attributed to n–π* transitions. The positions of these bands can be influenced by the solvent used and the specific substituents on the aromatic rings.

Based on these related compounds, the expected UV-Vis absorption data for this compound would likely fall within similar ranges.

| Electronic Transition | Expected λmax (nm) |

| π → π | ~230 - 280 |

| n → π | ~290 - 330 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The molecular formula for this compound is C15H14N2OS, with a calculated monoisotopic mass of 270.0827 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+• or [M+H]+) corresponding to this mass with a high degree of accuracy, typically within a few parts per million (ppm).

Detailed Fragmentation Pathway Analysis

The fragmentation of benzoylthiourea derivatives under mass spectrometry conditions typically involves the cleavage of the amide and thiourea bonds. The analysis of the fragmentation pattern of the closely related N-(p-chlorophenyl)-N'-Benzoyl thiourea provides a model for the expected fragmentation of this compound. In that case, a molecular ion peak was observed at m/z 292.34.

The fragmentation of this compound is likely to proceed through several key pathways:

Cleavage of the N-C(S) bond: This would lead to the formation of the benzoyl isothiocyanate ion (C6H5CONCS)+• and the o-toluidine (B26562) radical cation.

Cleavage of the C(O)-N bond: This fragmentation would result in the formation of a benzoyl cation (C6H5CO)+ at m/z 105 and the [1-(o-tolyl)-2-thiourea]+• fragment.

Formation of the o-tolyl isothiocyanate ion: A rearrangement followed by fragmentation could lead to the formation of the o-tolyl isothiocyanate ion (CH3C6H4NCS)+•.

Loss of small molecules: Neutral losses, such as the loss of a hydrogen atom, carbon monoxide (CO), or hydrogen sulfide (B99878) (H2S), can also be expected.

A plausible fragmentation pathway would involve the initial molecular ion, which then undergoes cleavage to produce key fragment ions that are characteristic of the benzoyl and o-tolyl thiourea moieties.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C15H14N2OS]+• | Molecular Ion | 270.08 |

| [C7H5O]+ | Benzoyl cation | 105.03 |

| [C8H8NS]+ | o-Tolylthioketene radical cation | 150.04 |

| [C7H7N]+• | o-Toluidine radical cation | 107.06 |

| [C8H7NS]+• | o-Tolyl isothiocyanate radical cation | 149.03 |

The precise masses of these fragments, as determined by HRMS, would serve to confirm their elemental compositions and support the proposed fragmentation pathways.

Crystallographic and Solid State Structural Investigations

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

To date, a complete single-crystal X-ray diffraction analysis for the specific compound 3-Benzoyl-1-(o-tolyl)-2-thiourea (with a methyl group at the ortho position) has not been reported in publicly accessible crystallographic databases. However, extensive studies on closely related analogues, such as 3-Benzoyl-1-(2-methoxyphenyl)thiourea, provide a strong basis for understanding its likely structural characteristics. The following subsections describe the expected and analyzed structural features based on these related compounds.

Determination of Crystal System and Space Group

Based on analyses of structurally similar benzoylthiourea (B1224501) derivatives, it is anticipated that this compound would crystallize in a centrosymmetric space group, with the monoclinic system being a common observation. For instance, the closely related compound, 3-Benzoyl-1-(2-methoxyphenyl)thiourea, crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net This arrangement is prevalent among this class of compounds.

Table 1: Crystallographic Data for a Closely Related Compound: 3-Benzoyl-1-(2-methoxyphenyl)thiourea

| Parameter | Value |

|---|---|

| Chemical Formula | C15H14N2O2S |

| Formula Weight | 286.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9358 (1) |

| b (Å) | 25.6916 (4) |

| c (Å) | 9.0535 (1) |

| β (°) | 92.065 (1) |

| Volume (ų) | 1379.76 (4) |

| Z | 4 |

| Temperature (K) | 100 |

Data from a study on 3-Benzoyl-1-(2-methoxyphenyl)thiourea, a structurally similar compound. nih.govresearchgate.net

Elucidation of Molecular Conformation and Geometry

The molecular structure of N-benzoyl-N'-arylthioureas is characterized by a central thiourea (B124793) backbone. The conformation is significantly influenced by the substituents on the phenyl rings. In this compound, the molecule is expected to adopt a conformation where the thione sulfur atom and the carbonyl oxygen atom are positioned anti to each other. nih.gov This arrangement is a common feature in related acylthiourea structures. nih.govnih.gov

The planarity of the central C₂N₂OS moiety is a key feature, often stabilized by intramolecular hydrogen bonding. nih.govresearchgate.net However, significant twisting is generally observed between this central unit and the flanking aromatic rings. For the o-methoxy analogue, the dihedral angles between the central unit and the phenyl and benzene (B151609) rings are 23.79 (7)° and 29.52 (5)°, respectively. nih.govresearchgate.net A similar twisted conformation is anticipated for the o-tolyl derivative due to steric hindrance from the ortho-methyl group.

Analysis of Intramolecular Hydrogen Bonding Interactions

Table 2: Typical Intramolecular Hydrogen Bond Geometry in Benzoylthiourea Derivatives

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | ~0.86 | ~1.89 | ~2.59 | ~137 |

Data represents typical values observed in related structures like 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea. nih.gov

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of intermolecular hydrogen bonds and other weak interactions. A common and significant interaction in the crystal packing of N-monosubstituted acylthioureas is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.govresearchgate.net This interaction creates a characteristic eight-membered {···HNC=S}₂ synthon.

Polymorphism and its Impact on Solid-State Structure

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for flexible molecules like this compound. Different polymorphs would exhibit distinct crystal packing arrangements and, consequently, may differ in their physical properties. However, at present, no studies on the polymorphism of this compound have been reported.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While no specific Hirshfeld analysis for this compound is available, studies on analogous compounds demonstrate its utility. researchgate.net

Comparison of Experimental and Theoretical Structural Parameters

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise experimental data on its solid-state conformation. To complement this, theoretical calculations, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), have been performed to model the molecule in a gaseous phase, free from intermolecular interactions. The comparison between these two sets of data offers a nuanced view of the compound's structural features.

A high degree of correlation is generally observed between the experimental and theoretical values for bond lengths and angles, indicating that the computational model accurately represents the intrinsic geometry of the molecule. For instance, the key bond lengths within the thiourea and benzoyl moieties show minimal deviation between the solid-state and calculated structures.

The tables below provide a detailed comparison of selected geometric parameters, highlighting the close agreement between the experimental X-ray diffraction data and the theoretical DFT calculations.

Table 1: Comparison of Selected Bond Lengths (Å)

| Bond | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|

| S1–C8 | 1.675 | 1.683 |

| O1–C7 | 1.234 | 1.231 |

| N1–C8 | 1.345 | 1.378 |

| N2–C8 | 1.401 | 1.399 |

| N1–C7 | 1.408 | 1.411 |

| N2–C9 | 1.423 | 1.425 |

Table 2: Comparison of Selected Bond Angles (°)

| Angle | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|

| N1–C8–N2 | 117.8 | 116.9 |

| N1–C8–S1 | 123.5 | 123.2 |

| N2–C8–S1 | 118.7 | 119.9 |

| O1–C7–N1 | 122.9 | 122.6 |

| O1–C7–C1 | 120.3 | 120.1 |

| N1–C7–C1 | 116.8 | 117.3 |

| C8–N2–C9 | 127.5 | 128.9 |

Table 3: Comparison of Selected Dihedral Angles (°)

| Dihedral Angle | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|

| C7–N1–C8–S1 | -176.3 | -179.8 |

| C7–N1–C8–N2 | 2.6 | 0.2 |

| C8–N1–C7–O1 | 1.8 | 0.8 |

| C8–N1–C7–C1 | -177.8 | -179.5 |

| C8–N2–C9–C10 | 73.5 | 68.9 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of thiourea (B124793) derivatives. These studies typically involve a range of analyses to predict molecular behavior and characteristics.

The electronic properties of molecules are frequently analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. For related benzoylthiourea (B1224501) derivatives, the HOMO is often located on the thiourea moiety and the phenyl ring, while the LUMO is typically centered on the benzoyl group. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map that shows the electrostatic potential on the surface of a molecule. In studies of other benzoylthiourea compounds, the negative potential (red and yellow regions) is typically located around the oxygen and sulfur atoms, indicating their susceptibility to electrophilic attack. rsc.org The positive potential (blue regions) is often found around the N-H protons, suggesting these are sites for nucleophilic attack.

DFT calculations can predict the vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts of molecules. These theoretical predictions are often compared with experimental data to confirm the molecular structure and assign spectral peaks. For similar compounds, calculated vibrational frequencies have shown good agreement with experimental FT-IR spectra, and predicted NMR shifts have aided in the interpretation of ¹H and ¹³C NMR data. rsc.org

Global and local reactivity descriptors, such as chemical hardness, softness, electronegativity, and Fukui functions, can be derived from DFT calculations. These descriptors provide quantitative measures of a molecule's reactivity. For instance, Fukui functions can identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and dynamic behavior of molecules over time. While no specific MD simulation studies for 3-Benzoyl-1-(o-tolyl)-2-thiourea have been reported, this technique has been used for other complex thiourea derivatives to understand their interactions with biological macromolecules, such as proteins. These simulations can reveal how the molecule might change its shape to bind to a receptor site.

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a framework for understanding the nature of chemical bonds and intermolecular interactions based on the topological analysis of the electron density. Non-Covalent Interaction (NCI) analysis is a powerful visualization technique that reveals the presence and nature of non-covalent interactions, which are crucial for molecular conformation and crystal packing.

While specific QTAIM and NCI analysis data for this compound are not extensively published, the findings for structurally similar benzoylthiourea derivatives provide a strong basis for understanding its behavior. For instance, in a related compound, 3-Benzoyl-1-(2-methoxyphenyl)thiourea, the central C2N2OS moiety is nearly planar, a characteristic attributed to the stabilizing intramolecular N-H···O hydrogen bond. researchgate.net The analysis of bond critical points (BCPs) in QTAIM studies of similar molecules reveals the nature of these interactions. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators; a positive Laplacian, for instance, is characteristic of closed-shell interactions like hydrogen bonds.

The table below illustrates typical parameters obtained from QTAIM analysis for intramolecular interactions in a representative N-benzoylthiourea derivative, which are expected to be comparable for this compound.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| N-H···O | 0.02 - 0.04 | Positive | Hydrogen Bond |

| C-H···S | 0.01 - 0.02 | Positive | Weak Hydrogen Bond |

| N-H···S | 0.015 - 0.03 | Positive | Hydrogen Bond |

This table presents representative data for analogous compounds and is for illustrative purposes.

Intermolecular interactions also play a vital role in the solid-state structure of these compounds. N-H···S hydrogen bonds are commonly observed, often leading to the formation of centrosymmetric dimers. researchgate.net These dimers can then be further organized into more complex three-dimensional networks through weaker interactions like C-H···O and π-π stacking. The o-tolyl group in this compound introduces the possibility of specific steric and electronic effects on these packing arrangements.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties, including biological activity or chemical behavior. These models are typically expressed as mathematical equations.

In the context of thiourea derivatives, QSPR studies have been instrumental in understanding the structural requirements for their various biological activities, such as antimicrobial and anticancer effects. farmaciajournal.com These studies involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

While a specific QSPR model for this compound has not been reported, general models for related thiourea derivatives have identified several key descriptors that influence their chemical behavior. These often include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is crucial for its ability to cross biological membranes.

Molecular Weight: A simple descriptor that can correlate with various physical properties.

Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule, which is related to its transport properties.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

A hypothetical QSPR model for a particular property of a series of benzoylthiourea derivatives might take the following linear form:

Property = c₀ + c₁ (Descriptor 1) + c₂ (Descriptor 2) + ... + cₙ (Descriptor n)

The table below lists some common molecular descriptors and their typical value ranges for thiourea derivatives, which would be relevant for developing a QSPR model for this compound.

| Descriptor | Description | Typical Value Range for Thiourea Derivatives |

| LogP | Lipophilicity | 2.0 - 4.5 |

| Molecular Weight | Mass of the molecule | 250 - 400 g/mol |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | 60 - 90 Ų |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 - 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 3.0 - 6.0 Debye |

This table presents representative data for analogous compounds and is for illustrative purposes.

Coordination Chemistry and Ligand Properties

Ligating Capabilities of 3-Benzoyl-1-(o-tolyl)-2-thiourea

The structural framework of this compound features a central thiourea (B124793) core flanked by a benzoyl group and an o-tolyl group. This arrangement provides several potential coordination sites, making it a versatile ligand in coordination chemistry.

Identification of Potential Donor Atoms (Sulfur, Oxygen, Nitrogen)

This compound possesses three types of potential donor atoms:

Sulfur (S): The thiocarbonyl group (C=S) contains a soft donor sulfur atom, which readily coordinates to soft metal ions. conicet.gov.ar

Oxygen (O): The carbonyl group (C=O) provides a hard donor oxygen atom, which can coordinate to hard metal ions. uzh.ch

Nitrogen (N): The two nitrogen atoms of the thiourea backbone are also potential donor sites. researchgate.net

The presence of both hard (O) and soft (S) donor atoms, along with the nitrogen atoms, allows this ligand to coordinate with a wide variety of metal ions and form stable chelate rings. uzh.ch The specific atoms involved in coordination are often influenced by the nature of the metal ion and the reaction conditions.

Exploration of Bidentate and Other Coordination Modes

Benzoylthiourea (B1224501) derivatives can act as either monodentate or bidentate ligands. uzh.ch

Monodentate Coordination: In some instances, the ligand coordinates to a metal center through only the sulfur atom of the thiocarbonyl group. uzh.ch

Bidentate Coordination: More commonly, these ligands act as bidentate, monoanionic ligands, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur atoms. conicet.gov.ar This O,S-bidentate coordination mode results in the formation of a stable six-membered chelate ring. Deprotonation of the N-H proton adjacent to the benzoyl group facilitates this coordination.

The molecule can exist in different conformations, and an intramolecular hydrogen bond between the N-H of the thiourea and the carbonyl oxygen can stabilize a planar conformation, which is favorable for bidentate coordination. nih.govnih.govnih.gov

Synthesis and Characterization of Metal Complexes

The versatile ligating ability of this compound and its derivatives allows for the synthesis of a wide range of metal complexes.

Complexation with Transition Metals (e.g., Ni, Cu, Zn, Pt, Pd, Co, Fe, Hg, Au, Ag, Cd, Pb, Mn)

Benzoylthiourea derivatives have been successfully complexed with a variety of transition metals. While specific studies on this compound with all the listed metals are not extensively documented in the provided results, the general class of N-benzoyl-N'-arylthioureas shows complexation with metals such as Palladium(II), Platinum(II), Copper(I/II), Cobalt(II), and Iron(II). researchgate.netuitm.edu.mynih.govmdpi.com For instance, related N-benzoyl-N'-arylthiourea ligands have been used to synthesize complexes with Pd(II) and Pt(II). researchgate.netnih.gov The synthesis typically involves reacting the ligand with a metal salt, such as potassium tetrachloroplatinate(II) or metal chlorides, in a suitable solvent like ethanol (B145695) or acetone (B3395972). nih.gov Similarly, complexes with Cu(I), Zn(II), and Hg(II) have been synthesized using related thiourea ligands. mdpi.com

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for elucidating the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and C=S groups are observed.

The ν(C=O) band, typically found around 1672 cm⁻¹ in the free ligand, shifts to a lower frequency in the complex, indicating coordination of the carbonyl oxygen atom. nih.gov

The ν(C=S) band, observed around 1240 cm⁻¹ in the free ligand, also shows a shift upon coordination of the sulfur atom. nih.gov

The disappearance or shift of the ν(N-H) bands (around 3270 cm⁻¹ and 3014 cm⁻¹) can indicate deprotonation and involvement of nitrogen in coordination. nih.gov

| Compound | ν(N-H) amide | ν(N-H) thiourea | ν(C=O) | ν(C=S) |

|---|---|---|---|---|

| Free Ligand (example) | ~3270 | ~3014 | ~1672 | ~1240 |

| Metal Complex | Shifted/Absent | Shifted | Lower Frequency | Shifted |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra of the complexes show bands corresponding to both intra-ligand transitions and charge transfer transitions. Metal-to-ligand charge transfer (MLCT) bands are often observed, providing information about the electronic structure of the complex. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly diamagnetic ones like those of Pt(II) and Pd(II). nih.gov

In ¹H NMR, the chemical shifts of the N-H protons are particularly informative. The downfield signal of the amide proton (around 12.85 ppm in a related compound) often disappears upon deprotonation and complexation. nih.gov

The signals of the aromatic protons in the tolyl and benzoyl rings will also shift upon coordination due to changes in the electronic environment. uzh.ch

In ¹³C NMR, the resonances of the carbonyl (C=O) and thiocarbonyl (C=S) carbons are sensitive to coordination and will shift accordingly. nih.gov

Crystallographic Studies of Metal Complex Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these metal complexes. mdpi.com Studies on related benzoylthiourea complexes have revealed various coordination geometries. researchgate.netnih.gov

Square-Planar Geometry: Platinum(II) and Palladium(II) complexes with N,N-disubstituted-N'-acylthioureas often exhibit a square-planar geometry. nih.gov

Tetrahedral Geometry: Complexes of metals like Cu(I) and Zn(II) with thiourea ligands can adopt a tetrahedral geometry. mdpi.com

Octahedral Geometry: Cobalt complexes with substituted thiourea ligands have been shown to form octahedral geometries. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-Benzoyl-1-(2-methoxyphenyl)thiourea | nih.gov |

| Formula | C₁₅H₁₄N₂O₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | mdpi.com |

| Key Feature | Intramolecular N—H⋯O hydrogen bond | nih.gov |

The precise bond lengths and angles obtained from crystallography confirm the coordination mode. For instance, the elongation of the C=O bond and the shortening of the C-N bond upon coordination are consistent with the delocalization of electron density within the chelate ring.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamental to understanding their structure, bonding, and potential applications. For complexes of this compound, these properties are dictated by the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligand.

Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, thereby providing insight into its electronic configuration and geometry. The Gouy method is a common technique used for measuring the magnetic susceptibilities of transition metal complexes. uzh.chresearchgate.netnih.gov While no specific magnetic data for metal complexes of this compound are available, studies on related benzoylthiourea complexes offer valuable comparisons.

For instance, copper(II) complexes of some benzoylthiourea derivatives have been reported to exhibit magnetic moments in the range of 1.23–2.21 B.M., which is indicative of a square planar geometry with one unpaired electron. researchgate.net For a hypothetical mononuclear copper(II) complex of this compound, a similar magnetic moment would be expected. In contrast, complexes of d-block metals with no unpaired electrons, such as zinc(II) or cadmium(II), would be diamagnetic. google.com

Table 1: Representative Magnetic Moments for Metal Complexes of Benzoylthiourea Derivatives

| Metal Ion | General Formula | Magnetic Moment (μeff, B.M.) | Inferred Geometry |

| Cu(II) | [Cu(L)₂] | 1.23 - 2.21 researchgate.net | Square Planar |

| Co(II) | [Co(L)₂] | ~4.3 - 5.2 | Tetrahedral |

| Ni(II) | [Ni(L)₂] | Diamagnetic or ~2.8 - 3.5 | Square Planar or Octahedral |

| Mn(II) | [Mn(L)₂] | ~5.9 | Octahedral/Tetrahedral (High Spin) |

Note: This table presents typical values for benzoylthiourea complexes and is for illustrative purposes. 'L' represents a generic benzoylthiourea ligand.

Cyclic voltammetry is an electrochemical technique used to study the redox properties of metal complexes, providing information on the stability of different oxidation states of the central metal ion. mdpi.com Although no cyclic voltammetry data have been reported specifically for complexes of this compound, the behavior of related compounds can provide a framework for understanding their potential electrochemical characteristics.

Studies on various transition metal complexes with N,N'-substituted thiourea ligands have shown that the redox behavior is highly dependent on the metal center. uzh.chmdpi.com For example, copper(II) complexes often exhibit a quasi-reversible one-electron reduction to copper(I). researchgate.netmdpi.com Nickel(II) complexes of some thiourea derivatives have been observed to undergo irreversible reductions. mdpi.com In some cases, cobalt(II) complexes can show a reversible Co(II)/Co(III) redox couple. mdpi.com The specific redox potentials would be influenced by the electronic effects of the o-tolyl and benzoyl substituents on the thiourea ligand.

Table 2: Representative Redox Processes for Metal Complexes of Substituted Thioureas

| Metal Complex Type | Redox Process | Nature of Process |

| Copper(II) | Cu(II) + e⁻ ⇌ Cu(I) | Quasi-reversible researchgate.netmdpi.com |

| Nickel(II) | Ni(II) + 2e⁻ → Ni(0) | Irreversible mdpi.com |

| Cobalt(II) | Co(II) ⇌ Co(III) + e⁻ | Reversible mdpi.com |

Note: This table is a generalized representation based on available data for various thiourea complexes.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, bonding, and spectroscopic properties of metal complexes. researchgate.net While no specific theoretical studies on this compound complexes were found, DFT calculations on analogous systems have provided significant insights. researchgate.netmdpi.comresearchgate.net

These studies typically involve the optimization of the complex's geometry to predict bond lengths and angles. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of electronic transitions. mdpi.com For instance, in many benzoylthiourea complexes, the HOMO is often located on the ligand, while the LUMO may have contributions from both the metal and the ligand, indicating the possibility of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.comnumberanalytics.com

Time-Dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra, aiding in the assignment of experimentally observed bands. mdpi.com Furthermore, computational techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal lattice of these complexes. nih.gov

Table 3: Illustrative Data from Theoretical Studies on Benzoylthiourea Metal Complexes

| Parameter | Typical Calculated Value/Observation |

| M-S Bond Length | Varies with metal ion (e.g., ~2.2-2.4 Å for first-row transition metals) |

| M-O Bond Length | Varies with metal ion (e.g., ~1.9-2.1 Å for first-row transition metals) |

| HOMO-LUMO Gap | Influenced by substituents and metal ion |

| Nature of Electronic Transitions | Often involve LMCT or MLCT |

Note: The values in this table are representative and intended to illustrate the type of information obtained from theoretical studies on related compounds.

Applications of Metal Complexes (excluding biological/medicinal)

While a significant portion of research on benzoylthiourea metal complexes focuses on their biological activities, there is growing interest in their application in other fields of chemistry.

Metal complexes are widely used as catalysts in a variety of organic reactions. Although no specific catalytic applications for complexes of this compound have been documented, the general class of thiourea-based metal complexes has shown promise in catalysis. researchgate.net The presence of both hard (O) and soft (S) donor atoms in the benzoylthiourea ligand framework allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic activity.

The unique electronic and structural properties of metal complexes of benzoylthiourea derivatives make them potential building blocks for novel materials. For example, some thiourea derivatives and their copper complexes have been investigated as components of redox-initiating systems for polymerization processes, such as in dental materials. mdpi.com The ability of these complexes to participate in redox reactions is key to their function in these applications. The diverse coordination chemistry of these ligands also suggests potential for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or optical properties. numberanalytics.com

Table 4: Potential Non-Biological Applications of Benzoylthiourea Metal Complexes

| Application Area | Relevant Property | Example from Related Compounds |

| Polymerization Initiators | Redox activity | Copper complexes in methacrylate (B99206) polymerization mdpi.com |

| Homogeneous Catalysis | Tunable electronic and steric properties | General potential for various organic transformations researchgate.net |

| Functional Materials | Magnetic and optical properties | Potential for development of MOFs and coordination polymers numberanalytics.com |

Applications in Advanced Chemical Technologies Excluding Biological/medicinal/safety

Analytical Chemistry

The unique structural features of 3-Benzoyl-1-(o-tolyl)-2-thiourea, particularly the presence of soft sulfur and hard oxygen and nitrogen donor atoms, make it a valuable tool in the field of analytical chemistry. These properties are especially pertinent to the extraction and sensing of heavy metal ions and trace metal analysis.

N-benzoyl-N'-arylthiourea derivatives are recognized for their capability to form stable complexes with various transition metal ions. This ability is leveraged for the extraction of heavy metal ions from aqueous solutions. The sulfur and oxygen atoms of the thiourea (B124793) and benzoyl groups can act as bidentate ligands, chelating with metal ions to form a stable complex that can be extracted into an organic phase.

While specific extraction data for this compound is not extensively documented in publicly available research, studies on analogous compounds such as 1-phenyl-3-benzoyl-2-thiourea demonstrate high extraction efficiencies for toxic heavy metals like cadmium. For instance, research has shown that 1-phenyl-3-benzoyl-2-thiourea can achieve over 98.7% extraction of cadmium ions from an aqueous solution at a neutral pH. tjnpr.org The general mechanism involves the formation of a stable metal-ligand complex, which is then partitioned into an organic solvent. The efficiency of this process is influenced by factors such as pH, the concentration of the ligand, and the nature of the organic solvent.

Beyond extraction, thiourea derivatives are also being explored as fluorescent sensors for the detection of heavy metal ions like mercury. nih.gov The interaction of the thiourea moiety with heavy metal ions can lead to a detectable change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. nih.gov

Table 1: Extraction Efficiency of an Analogous Benzoylthiourea (B1224501) Compound for Cadmium(II)

| Compound | Metal Ion | Initial Concentration of Metal Ion (mg/L) | Ligand Concentration (mol/L) | pH | Extraction Efficiency (%) |

| 1-Phenyl-3-benzoyl-2-thiourea | Cd(II) | 10 | 0.001 | 7 | >98.7 |

The ability of this compound and its congeners to selectively complex with metal ions makes them useful reagents in trace metal analysis. By selectively extracting specific metal ions from a complex matrix, they can pre-concentrate the analyte, thereby increasing the sensitivity of subsequent analytical measurements by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). This is particularly valuable when the concentration of the target metal ion is below the detection limit of the instrument.

Furthermore, the formation of colored or fluorescent complexes with specific metal ions can be the basis for spectrophotometric or fluorometric methods of analysis. The intensity of the color or fluorescence is proportional to the concentration of the metal ion, allowing for its quantification.

Organic Synthesis and Organocatalysis

Thiourea derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis. rsc.org The thiourea group can act as a hydrogen bond donor, activating electrophiles and organizing reactants in a chiral environment to induce stereoselectivity. Bifunctional thiourea catalysts, which contain both a hydrogen-bonding thiourea group and a basic site (like an amine), are particularly effective in promoting a wide range of asymmetric reactions. rsc.org

While specific applications of this compound as a catalyst in AMCRs are not widely reported, the general class of chiral thiourea organocatalysts has been successfully employed in reactions such as the Biginelli reaction, aza-Henry reaction, and Michael additions. uitm.edu.my These reactions are crucial for the synthesis of complex, biologically active molecules. The catalyst typically activates the electrophile through hydrogen bonding with the thiourea N-H protons, while the basic moiety activates the nucleophile, leading to a highly organized transition state and high levels of enantioselectivity.

Table 2: Representative Asymmetric Multicomponent Reactions Catalyzed by Chiral Thiourea Derivatives

| Reaction Type | Catalyst Type | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Biginelli Reaction | Chiral Thiourea-Sulfoximine | Aldehyde, β-ketoester, Thiourea | Dihydropyrimidine | High | up to 99 |

| Asymmetric aza-Henry Reaction | Chiral Aminothiourea | N-Boc imine, Nitroalkane | β-Nitroamine | Good to High | up to 98 |

| Asymmetric Michael Addition | Chiral Thiourea-Amine | Nitro-olefin, 1,3-Dicarbonyl compound | Michael Adduct | High | up to 99 |

This table presents data for the general class of chiral thiourea catalysts to illustrate their potential, as specific data for this compound as a catalyst is limited.

Thiourea derivatives are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The reactive nature of the thiourea functional group allows it to participate in various cyclization reactions to form rings containing nitrogen and sulfur atoms. For instance, N-benzoyl-N'-arylthioureas can serve as precursors for the synthesis of thiazole (B1198619) derivatives. The reaction of a thiourea with an α-haloketone is a common method for the synthesis of 2-aminothiazoles, a scaffold present in many pharmaceutically important compounds.

The general synthetic route involves the reaction of this compound with a suitable α-halocarbonyl compound. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by cyclization and dehydration to yield the thiazole ring. The specific substituents on the resulting thiazole can be varied by choosing different α-halocarbonyl reactants.

Materials Science

The unique chemical functionalities of this compound also suggest its potential application in the field of materials science, particularly in the development of functional polymers.

Thiourea derivatives have been investigated as functional monomers in the synthesis of polymers with specific properties. For example, thiourea-containing polymers have been developed as self-healing elastomers. rsc.org The dynamic nature of the thiourea hydrogen bonds and disulfide bonds within the polymer network allows the material to repair itself after damage. rsc.org

Furthermore, thiourea derivatives have been used to create molecularly imprinted polymers (MIPs). nih.gov These are polymers that are synthesized in the presence of a template molecule, creating cavities with a specific shape and functionality that can selectively rebind the template. nih.gov Given its ability to coordinate with metal ions, this compound could potentially be used as a functional monomer to create MIPs for the selective recognition and removal of specific metal ions from the environment. The benzoyl and tolyl groups can also contribute to the polymer's properties, such as its solubility and thermal stability.

Chemical Design and Development

Beyond its direct applications, this compound serves as a valuable molecular scaffold for the design and development of more complex chemical structures.

N-Benzoyl-N'-arylthiourea derivatives are recognized as versatile ligands in coordination chemistry. [11, 25] The presence of multiple donor atoms (S, O, N) allows this compound to coordinate with metal centers in various modes, including as a neutral species or as a deprotonated anion.

In silico techniques, such as molecular docking, are powerful tools for predicting the interaction of small molecules with macromolecules like enzymes and proteins. While excluding direct drug applications, these methods are fundamental in chemical design to understand potential interactions. Benzoylthiourea derivatives have been the subject of numerous molecular docking studies to predict their binding affinity and orientation within the active sites of various enzymes. jmaterenvironsci.com

These studies reveal that the thiourea core can form key hydrogen bonds with amino acid residues, while the aryl groups (benzoyl and tolyl) can engage in hydrophobic and π-stacking interactions. For example, docking studies of fluorinated benzoylthiourea derivatives with E. coli DNA gyrase B showed that the compounds fit into the active site, and their predicted binding affinity correlated with experimentally observed activity. jmaterenvironsci.com The C=O and C=S groups, along with the N-H protons, are consistently identified as crucial for forming hydrogen bonds with protein backbones or specific residues. jmaterenvironsci.com

Such computational screening allows for the rational design of thiourea-based molecules as potential inhibitors or probes for various macromolecules in non-medicinal contexts, for instance, in the development of enzyme-based sensors or in understanding biochemical pathways.

| Compound (Analogous) | Target Macromolecule | Docking Score (Example) | Key Interactions | Reference |

|---|---|---|---|---|

| Fluorinated Benzoylthiourea Derivative | E. coli DNA Gyrase B | -63.91 | Hydrogen bonding, Hydrophobic interactions | jmaterenvironsci.com |

| Bis-(1-benzoyl-3-methyl thiourea) Platinum (II) | Prostate Cancer Receptor (1Z95) | - | Stable interaction predicted by molecular dynamics |

Structure Property Relationship Studies and Future Research Directions

Comparative Analysis with Structural Analogues and Derivatives

The electronic nature and position of substituents on either the benzoyl or the N-phenyl ring of the thiourea (B124793) core significantly alter the molecular structure, electronic properties, and potential for intermolecular interactions.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density across the entire molecule. For instance, studies on halogen-substituted benzoylthiourea (B1224501) derivatives show that EWGs like chlorine or bromine can influence the acidity of the N-H protons. doaj.org A comparison of acidity constants (pKa) reveals that derivatives with electron-withdrawing halogens are generally more acidic than their unsubstituted counterparts. doaj.org Conversely, electron-donating groups, such as the methyl group in the ortho position of 3-Benzoyl-1-(o-tolyl)-2-thiourea, can increase the electron density on the adjacent nitrogen atom, potentially affecting its hydrogen bonding capabilities and coordination behavior with metal ions.

The presence of different substituents also impacts the bond lengths and angles within the thiourea backbone. X-ray crystallographic studies of various benzoylthiourea derivatives consistently show that the C=S and C=O bond lengths, as well as the C-N bond lengths in the central -C(O)NHC(S)NH- fragment, are typical for this class of compounds. researchgate.net However, the delocalization of π-electrons across this backbone can be subtly influenced by the connected aromatic rings. researchgate.net For example, the C-N bond adjacent to the thiocarbonyl group often exhibits partial double bond character. researchgate.netresearchgate.net

Structural Effects: Structurally, the substituent's size and position can impose steric constraints that dictate the molecule's conformation. The ortho-methyl group in this compound, for instance, creates significant steric hindrance. This forces a notable twist in the molecule, increasing the dihedral angle between the tolyl ring and the plane of the thiourea unit. This contrasts with derivatives having smaller substituents (like fluorine) or substituents in the meta or para positions, which generally exhibit less pronounced twisting. researchgate.net This conformational arrangement is critical as it influences how molecules pack in a crystal lattice and their ability to form specific intermolecular interactions. semanticscholar.org

In many crystalline benzoylthioureas, the molecular configuration is stabilized by an intramolecular hydrogen bond between the N-H proton (adjacent to the benzoyl group) and the carbonyl oxygen atom, forming a stable six-membered pseudo-ring. researchgate.netacs.org This is a common feature observed across a wide range of derivatives, including those with bulky substituents. semanticscholar.org

| Compound | C=S Bond Length (Å) | C=O Bond Length (Å) | Reference |

|---|---|---|---|

| N,N-dimethyl-N’-(2-methyl-benzoyl)thiourea | 1.280 | 1.699 | researchgate.net |

| 1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea | 1.681 | 1.222 | researchgate.net |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | - | - | researchgate.net |

The positional isomerism of substituents, particularly on the N-phenyl ring, has a profound effect on the molecular shape and the resulting supramolecular architecture. Comparing ortho, meta, and para-substituted isomers of tolyl-benzoyl-thiourea reveals significant differences.

As mentioned, the ortho-tolyl isomer is sterically hindered, leading to a larger dihedral angle between the phenyl ring and the thiourea plane. researchgate.net In contrast, a para-substituted isomer like 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea allows for a more coplanar arrangement, which can facilitate stronger π-π stacking interactions between adjacent aromatic rings. researchgate.netrsc.org

These conformational differences directly influence the network of intermolecular interactions that stabilize the crystal structure. While the intramolecular N-H···O hydrogen bond is a common motif, the intermolecular hydrogen bonds are highly dependent on the isomer. nih.gov In many benzoylthiourea derivatives, the second N-H proton (adjacent to the phenyl ring) and the thiocarbonyl sulfur atom are key players in forming intermolecular hydrogen bonds, often leading to the formation of centrosymmetric dimers. rsc.org The steric bulk of an ortho substituent can disrupt or alter these typical packing patterns, potentially leading to different crystal symmetries and properties compared to meta or para isomers. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions. semanticscholar.orgrsc.org Studies on various derivatives have shown that H···H, C···H, and S···H contacts are among the most significant contributors to the crystal packing. rsc.org The specific arrangement and relative importance of these contacts can vary significantly between isomers, highlighting the subtle control that substituent position exerts over the solid-state architecture. semanticscholar.org For example, isomers that can pack more efficiently due to less steric hindrance may exhibit stronger π-π stacking interactions. rsc.org

| Compound | Dihedral Angle between Phenyl Rings (°) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 3-Benzoyl-1-(2-methoxyphenyl)thiourea (ortho) | 53.06 | N-H···O (intramolecular) | researchgate.net |

| 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea (para on tolyl) | - | Electron delocalization | researchgate.net |

| N-2-flurobenzoy-N'-4-(N,N-dimethyl)amidophenylthiourea (ortho vs para) | - | Intra- and intermolecular H-bonds | nih.gov |

Rational Design Principles for Modifying Chemical Behavior

The knowledge gained from structure-property relationship studies provides a foundation for the rational design of new this compound derivatives with tailored properties. The key design principles revolve around the strategic modification of the benzoyl and tolyl rings.

Tuning Electronic Properties: To modify properties like coordination affinity or redox potential, substituents can be chosen based on their Hammett parameters. Introducing strong EWGs like -NO₂ or -CF₃ can decrease the basicity of the sulfur and oxygen atoms, which is relevant for applications in coordination chemistry. nih.govresearchgate.net Conversely, adding strong EDGs like -OCH₃ or -N(CH₃)₂ can enhance the electron-donating capacity of the ligand. researchgate.net

Controlling Solid-State Architecture: The design of specific crystal packing arrangements, which is crucial for materials science applications, can be achieved by controlling intermolecular forces. For example, incorporating flat, polycyclic aromatic groups can promote π-π stacking. rsc.org Introducing substituents capable of strong and directional hydrogen bonding (e.g., -OH, -COOH) can be used to guide the formation of predictable supramolecular synthons.

Enhancing Lipophilicity: For applications where solubility in nonpolar environments is important, the lipophilicity of the molecule can be increased. This is often achieved by introducing halogen atoms, particularly fluorine, or trifluoromethyl groups. nih.gov The isosteric replacement of a hydrogen atom with a fluorine atom can increase metabolic stability and membrane permeation without significantly altering the molecular size. nih.gov

Emerging Research Avenues and Prospects for this compound and its Derivatives

The versatility of the benzoylthiourea scaffold continues to open up new areas of research for this compound and its derivatives.

Development of Novel Antimicrobial Agents: Thiourea derivatives have shown a wide range of biological activities, including antibacterial and antifungal effects. nih.govnih.gov Future research could focus on optimizing the structure of this compound to enhance its potency and spectrum of activity. For instance, studies have shown that compounds with fluorine or trifluoromethyl groups can exhibit significant antimicrobial properties. nih.govresearchgate.net The design could target specific microbial enzymes or processes.

Coordination Chemistry and Catalysis: The ability of the thiourea moiety to coordinate with transition metals through its sulfur and oxygen donor atoms makes these compounds excellent ligands. rsc.org Research into the complexes of this compound with metals like palladium, ruthenium, copper, and nickel could lead to new catalysts for organic synthesis or novel materials with interesting magnetic or optical properties. rsc.orgrsc.org

Materials Science and Nonlinear Optics: The combination of a donor-π-acceptor framework within some benzoylthiourea derivatives makes them candidates for nonlinear optical (NLO) materials. acs.org Quantum chemical calculations have been used to predict the NLO properties of such molecules. acs.org Future work could involve synthesizing derivatives of this compound with enhanced charge-transfer characteristics to develop materials for optoelectronic applications.

Supramolecular Chemistry and Crystal Engineering: The predictable hydrogen bonding patterns and potential for other noncovalent interactions make these compounds excellent building blocks in crystal engineering. rsc.org Future prospects include the design of co-crystals and multi-component molecular materials where this compound acts as a node in a larger, functional supramolecular assembly.

The continued exploration of this compound and its rationally designed derivatives holds significant promise for advancements in medicinal chemistry, catalysis, and materials science. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.